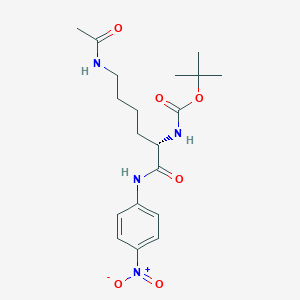

Boc-Lys(Ac)-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H28N4O6 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-6-acetamido-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C19H28N4O6/c1-13(24)20-12-6-5-7-16(22-18(26)29-19(2,3)4)17(25)21-14-8-10-15(11-9-14)23(27)28/h8-11,16H,5-7,12H2,1-4H3,(H,20,24)(H,21,25)(H,22,26)/t16-/m0/s1 |

InChI Key |

CEOKUMQLWVBBMT-INIZCTEOSA-N |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Fundamental Principles of Peptide Based Enzyme Substrates

Peptide-based enzyme substrates are synthetic molecules designed to mimic the natural targets of enzymes, particularly proteases and kinases. scbt.com These substrates are indispensable tools in biochemistry and molecular biology for measuring enzyme activity and specificity. scbt.com The core principle involves creating a peptide sequence that is recognized and acted upon by a specific enzyme. nih.gov This interaction initiates a measurable signal, allowing researchers to quantify the rate of the enzymatic reaction.

There are several types of peptide substrates, categorized by the nature of the signal they produce:

Chromogenic Substrates: These substrates, upon enzymatic cleavage, release a chromophore (a colored molecule). The change in color intensity can be measured using a spectrophotometer, providing a quantitative measure of enzyme activity. Boc-L-Lys(Z)-pNA is an example of a chromogenic substrate. scbt.com

Fluorogenic Substrates: This class of substrates contains a fluorescent group that is quenched. Enzymatic action separates the fluorophore from the quencher, resulting in an increase in fluorescence. peptide.co.jp This method is highly sensitive. For instance, Boc-Lys(Ac)-AMC is a fluorogenic substrate for histone deacetylases (HDACs) where, after deacetylation, the molecule is cleaved to release the fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.combiomol.com

Quenching Substrates: Based on the principle of Förster Resonance Energy Transfer (FRET), these substrates have a fluorophore and a quencher molecule. When the substrate is intact, the quencher suppresses the fluorescence. Enzymatic cleavage separates them, restoring fluorescence in proportion to the enzyme's activity. peptide.co.jp

The design of these substrates is critical. They must be specific to the enzyme of interest to avoid off-target effects and provide accurate data. scbt.comresearchgate.net Researchers utilize them in various assays to monitor enzymatic reactions, screen for potential inhibitors or activators, and elucidate the mechanisms of cellular signaling and metabolism. scbt.com

Strategic Positioning of Boc Lys Ac Pna Within Contemporary Enzymatic Assay Development

Design and Elaboration of this compound Analogs

Synthesis of Nɛ-acetyl lysine derivatives related to this compound for HDAC studies

The synthesis of Nε-acetyl lysine derivatives, such as this compound, is a multi-step process that requires careful control of protecting groups to ensure the desired modifications occur at the correct positions on the lysine molecule. The general synthetic strategy can be broken down into three principal stages: protection of the α-amino group, acetylation of the ε-amino group, and finally, coupling with a reporter group, in this case, p-nitroaniline.

The initial step involves the protection of the α-amino group of the lysine to prevent it from reacting in subsequent steps. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. This results in the formation of Nα-Boc-lysine.

Following the protection of the α-amino group, the ε-amino group of the lysine side chain is acetylated. This is a crucial step as it introduces the acetyl moiety that is recognized and removed by HDAC enzymes. This acetylation transforms the basic lysine side chain into a neutral, acetylated derivative, which is the key feature for its function as an HDAC substrate.

The final stage of the synthesis is the coupling of the Nα-Boc-Nε-acetyl-lysine intermediate with p-nitroaniline. This is typically achieved through a peptide coupling reaction, forming an amide bond between the carboxyl group of the modified lysine and the amino group of p-nitroaniline. The p-nitroaniline group serves as a chromogenic reporter. When the acetyl group is removed by an HDAC, the resulting product can be further processed to release p-nitroaniline, which produces a measurable color change, allowing for the quantification of HDAC activity.

Researchers have also developed various other Nε-acetyl lysine derivatives for HDAC studies, often modifying the reporter group or the protecting group to suit different assay formats, such as fluorescence-based assays. For instance, instead of p-nitroaniline, a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) can be attached to create a fluorogenic substrate, Boc-Lys(Ac)-AMC.

In the context of developing HDAC inhibitors, scientists have synthesized a range of Nε-acetyl lysine derivatives with different chemical moieties. These studies aim to understand the structure-activity relationship of HDAC inhibitors and to develop more potent and selective drugs. For example, novel HDAC inhibitors have been designed based on the Nε-acetyl lysine scaffold, incorporating different zinc-binding groups (ZBGs) to interact with the zinc ion in the active site of the HDAC enzyme.

The inhibitory activities of these synthesized derivatives against various HDAC isoforms are often evaluated and reported as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This data is critical for identifying promising lead compounds for further drug development.

Below is a table summarizing the inhibitory activities of some synthesized Nε-acetyl lysine derivatives against different HDACs, as reported in a study focused on developing novel HDAC inhibitors.

| Compound | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC3 IC50 (μM) | HDAC8 IC50 (μM) |

| Derivative 6b | - | - | - | 23.19 ± 1.57 |

| Derivative 6e | 49.23 ± 1.13 | - | - | - |

| Derivative 6f | 50.55 ± 4.25 | - | - | - |

| Derivative 6g | 48.52 ± 1.52 | - | - | - |

| This table presents the half-maximal inhibitory concentration (IC50) values for several Nε-acetyl lysine derivatives against various histone deacetylase (HDAC) isoforms. The data indicates the potency and, in some cases, the selectivity of these compounds as HDAC inhibitors. |

Enzymatic Hydrolysis Mechanism of this compound by Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the removal of acetyl groups from lysine residues in histone and non-histone proteins researchgate.net. This compound serves as a synthetic mimic of acetylated lysine substrates, enabling the study of HDAC activity in vitro.

The core enzymatic reaction catalyzed by HDACs on this compound involves the removal of the acetyl group from the ε-amino group of the lysine side chain vulcanchem.comamsbio.com. The structure of this compound consists of an N-α-tert-butyloxycarbonyl (Boc) protected lysine residue, which is further acetylated at the ε-amino group. The carboxyl group of this lysine is linked via an amide bond to p-nitroaniline (pNA) vulcanchem.comsmolecule.com.

The general reaction can be represented as: this compound + H₂O → Boc-Lys-pNA + Acetate

However, the precise mechanism by which p-nitroaniline is released upon deacetylation varies depending on the substrate design. For this compound, the deacetylation event is coupled to the release of the p-nitroaniline moiety, which acts as a chromogenic reporter. This release allows for the spectrophotometric detection of enzyme activity vulcanchem.com. Some colorimetric assay protocols suggest that deacetylation sensitizes the substrate, and a subsequent step involving a "Lysine Developer" produces the chromophore amsbio.com. Nevertheless, the fundamental enzymatic event is the deacetylation of the lysine residue by the HDAC vulcanchem.com.

The recognition of this compound by HDACs is dictated by its specific structural features:

Acetylated Lysine Residue: The acetyl group on the ε-amino group of lysine is the primary target for HDAC catalytic activity. This moiety mimics the acetylated lysine residues found on histone tails, which are key substrates for endogenous HDAC function in regulating gene transcription smolecule.comresearchgate.net.

p-Nitroaniline (pNA) Moiety: The p-nitroaniline group is conjugated to the C-terminus of the lysine residue. Upon enzymatic cleavage, the released pNA serves as the chromophore, enabling quantitative detection of enzyme activity vulcanchem.comsigmaaldrich.com. The chemical structure and properties of pNA are crucial for its spectrophotometric detection.

This compound is generally considered a pan-HDAC substrate, meaning it can be recognized and acted upon by multiple HDAC isoforms. However, the precise affinity and catalytic efficiency can vary between different HDAC classes and specific isoforms due to subtle differences in their active site structures nih.govmdpi.com.

Quantitative Enzymatic Activity Measurement Utilizing this compound

The utility of this compound as an enzymatic probe lies in its ability to be quantitatively measured using simple spectrophotometric methods.

The hydrolysis of this compound by HDACs liberates free p-nitroaniline (pNA) vulcanchem.com. pNA is an aromatic compound that exhibits a distinct absorption spectrum, with a maximum absorbance typically observed around 405 nm or 410 nm vulcanchem.comsigmaaldrich.comtaylorandfrancis.com. The extinction coefficient (ε) for pNA at 405 nm is approximately 9,500 M⁻¹cm⁻¹ vulcanchem.com.

The assay principle relies on monitoring the increase in absorbance at this characteristic wavelength over time. As the enzyme deactylates the substrate, more pNA is released into the solution, leading to a proportional increase in absorbance. This change in absorbance can be readily measured using a standard spectrophotometer or a microplate reader, allowing for the quantification of HDAC activity vulcanchem.comamsbio.com.

The reaction can be summarized as: this compound (colorless/pale yellow) + H₂O → Boc-Lys-pNA + Acetate → pNA (yellow) + other products

The rate of increase in absorbance at 405 nm is directly proportional to the enzymatic activity of the HDAC present in the sample.

To ensure reliable and reproducible measurements of HDAC activity using this compound, several reaction parameters need careful optimization:

Buffer System: Assays are typically performed in buffered solutions, often using Tris-HCl at a pH around 7.4 to 8.0, which is generally optimal for HDAC activity vulcanchem.comnih.gov. The presence of salts, such as NaCl, can also influence enzyme activity vulcanchem.com.

Temperature: Incubation temperatures are commonly maintained at 37°C, a standard physiological temperature that supports robust enzyme kinetics vulcanchem.comnih.gov.

Substrate Concentration: The concentration of this compound should be chosen to be at or above its KM for the specific HDAC being studied to ensure that the reaction rate is proportional to enzyme concentration.

Enzyme Concentration: The amount of enzyme used should be sufficient to yield a measurable signal within a reasonable timeframe and should be within the linear range of detection.

Incubation Time: Reactions are typically monitored over time to establish initial reaction rates, which are then used to calculate enzyme activity. The linearity of the reaction over the chosen incubation period is crucial.

Solvent Effects: While this compound itself has good solubility in aqueous buffers, other reagents, such as inhibitors, may require reconstitution in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the assay should be minimized, as high concentrations can potentially affect enzyme activity nih.gov.

Interference: Potential interference from endogenous compounds in biological samples, such as serum proteins or thiol-containing molecules, may need to be considered. These can sometimes quench the pNA signal, necessitating specific assay optimization or sample preparation vulcanchem.com.

Detailed Kinetic Parameters of Enzyme-Boc-Lys(Ac)-pNA Interactions

Determining kinetic parameters such as the Michaelis constant (KM) and the catalytic turnover number (kcat) provides valuable insights into the interaction between an enzyme and its substrate. For this compound, kinetic characterization involves monitoring the rate of pNA release at varying substrate concentrations.

While detailed kinetic parameters (KM, kcat) are more frequently reported for fluorescent substrates like Boc-Lys(Ac)-AMC nih.govmdpi.comnih.govnih.govbmglabtech.comrsc.orgreactionbiology.com, the principles for this compound are analogous. The rate of pNA formation is measured over time at different initial concentrations of this compound. These initial velocities are then plotted against substrate concentrations and analyzed using the Michaelis-Menten equation or its linear transformations (e.g., Lineweaver-Burk plot) to determine KM and Vmax. The kcat can then be calculated from Vmax and the enzyme concentration.

Table 1: Typical Kinetic Parameters and Assay Conditions for HDAC Substrates

| Parameter/Condition | Boc-Lys(Ac)-AMC (Fluorescent) | This compound (Colorimetric) |

| Detection Method | Fluorescence | Absorbance |

| Chromophore/Fluorophore | 7-Amino-4-methylcoumarin (AMC) | p-Nitroaniline (pNA) |

| Detection Wavelength | Excitation: 355 nm, Emission: 460 nm nih.gov | 405 nm or 410 nm vulcanchem.comsigmaaldrich.com |

| Extinction Coefficient (pNA) | N/A | ~9,500 M⁻¹cm⁻¹ vulcanchem.com |

| Typical KM (for HDAC1) | ~50-500 µM mdpi.combmglabtech.com | Not widely reported for this substrate |

| Typical kcat | Not widely reported for this substrate | Not widely reported for this substrate |

| Assay Principle | Deacetylation → Trypsin cleavage → AMC release | Deacetylation → pNA release (or developer-mediated color formation) |

| Common Buffer | Tris-HCl, pH 7.4-8.0 nih.govnih.gov | Tris-HCl, pH 7.4-8.0 vulcanchem.comamsbio.com |

| Common Temperature | 30-37°C nih.govnih.gov | 37°C vulcanchem.comamsbio.com |

Note: Specific kinetic parameters for this compound with various HDAC isoforms are less commonly detailed in literature compared to fluorescent substrates like Boc-Lys(Ac)-AMC. The table provides general information and typical ranges where available.

While direct kinetic parameters for this compound are less frequently published, the principle of monitoring product formation over time at varying substrate concentrations remains the standard approach for characterizing enzyme-substrate interactions. The sensitivity and ease of use of colorimetric assays with pNA-based substrates make them valuable tools for routine screening and activity measurements.

Determination of Michaelis-Menten Constants (K_m) for this compound

The Michaelis-Menten constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the initial reaction velocity is half of the maximum velocity (V_max). It reflects the affinity of the enzyme for its substrate; a lower K_m generally indicates a higher affinity. Determining K_m values is crucial for understanding enzyme-substrate interactions and for optimizing assay conditions.

While this compound is recognized as a substrate for histone deacetylases (HDACs) mdpi.comnih.govnih.gov, the analyzed literature does not provide specific Michaelis-Menten constants (K_m) for this particular compound across various HDAC isoforms. Research in this area often focuses on inhibitor screening using such substrates, rather than detailed kinetic characterization of the substrate itself. Related substrates, such as Boc-Lys(Ac)-AMC, have been characterized with certain HDACs, yielding K_m values in the micromolar range explorationpub.comumich.edu. However, these values are specific to the AMC fluorophore and cannot be directly extrapolated to the pNA chromophore of this compound.

Due to the absence of specific K_m data for this compound in the reviewed literature, a data table detailing these parameters cannot be generated.

Advanced Research Applications of Boc Lys Ac Pna in Biological Systems

High-Throughput Screening and Characterization of Histone Deacetylase Inhibitors

Boc-Lys(Ac)-pNA serves as a critical substrate in the development and application of assays designed to identify and characterize histone deacetylase inhibitors (HDACis). These inhibitors are of significant interest for therapeutic interventions, particularly in cancer and other diseases influenced by epigenetic dysregulation smolecule.comnovusbio.comcreativebiomart.netnih.govspandidos-publications.comspandidos-publications.com.

Utility of this compound in Lead Compound Identification for Epigenetic Therapies

The compound's primary utility lies in its role as a substrate in colorimetric assays that quantify HDAC activity smolecule.comnovusbio.comekb.egaacrjournals.org. These assays are well-suited for high-throughput screening (HTS) campaigns, enabling researchers to rapidly assess the inhibitory potential of large compound libraries against HDAC enzymes novusbio.comcreativebiomart.net. By measuring the rate of pNA release, researchers can identify compounds that effectively block HDAC activity. This direct measurement of enzyme inhibition is fundamental to the lead compound identification process for developing epigenetic therapies, as HDACs are key regulators of gene expression that can be targeted to restore normal cellular function smolecule.comnih.govspandidos-publications.comspandidos-publications.com. The simplicity and cost-effectiveness of colorimetric assays using this compound contribute to their widespread adoption in early-stage drug discovery novusbio.comekb.egaacrjournals.orgspandidos-publications.com.

Discrimination of Inhibitor Potency and Selectivity Across HDAC Isoforms

While this compound is a versatile substrate for general HDAC activity measurement, its application in discriminating inhibitor potency and selectivity across different HDAC isoforms has limitations. This compound is often recognized by a broad range of HDACs, acting as a "pan-HDAC" substrate nih.gov. Consequently, it is more commonly used for initial screening to identify compounds with broad inhibitory effects. For detailed studies on isoform selectivity, other substrates, such as fluorogenic derivatives like Boc-Lys(Ac)-AMC or Boc-Lys(Tfa)-AMC, are often employed, as they can exhibit differential recognition by specific HDAC classes or isoforms nih.govresearchgate.netnih.govarvojournals.orgnih.gov. However, this compound can still be part of a broader screening strategy, where compounds identified using it are subsequently tested with more selective substrates or biochemical assays to determine their specific targets novusbio.comcreativebiomart.net.

Table 1: Comparison of HDAC Substrates for Activity Assays

| Substrate | Detection Method | Sensitivity | Typical Application | Isoform Selectivity Potential |

| This compound | Colorimetric | Moderate | General HDAC activity measurement, high-throughput screening of broad inhibitors. | Low (pan-HDAC) |

| Boc-Lys(Ac)-AMC | Fluorometric | High | Sensitive detection of HDAC activity, kinetic studies, screening for specific isoforms. | Moderate to High |

| Boc-Lys(Tfa)-AMC | Fluorometric | High | Specific detection of certain HDAC isoforms (e.g., class IIa). | High |

Note: AMC refers to 7-amino-4-methylcoumarin (B1665955), a fluorophore.

Investigations into Epigenetic Regulatory Networks

This compound plays a role in understanding the fundamental mechanisms by which HDACs influence cellular processes and gene expression.

Contribution of this compound to Understanding Gene Expression Modulation

Histone acetylation, regulated by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a cornerstone of epigenetic control over gene expression smolecule.combmglabtech.comresearchgate.netdergipark.org.trbocsci.com. HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression smolecule.comnih.govbmglabtech.comresearchgate.netdergipark.org.tr. By using this compound as a substrate, researchers can directly measure the activity of these enzymes in various cellular contexts. This allows for the investigation of how altered HDAC activity, whether through genetic manipulation or pharmacological inhibition, impacts gene expression patterns, cellular differentiation, and responses to stimuli smolecule.comnih.govspandidos-publications.comspandidos-publications.comresearchgate.netdergipark.org.trplos.org. For instance, studies have utilized this substrate to explore the role of HDACs in inflammatory processes and the regulation of specific genes plos.org.

Comparative Biochemical Studies with Related Substrates

This compound is one of several synthetic substrates developed for assaying HDAC activity. Its biochemical properties and application in comparative studies highlight the evolution of HDAC assay methodologies.

This compound is a colorimetric substrate, meaning the product of the enzymatic reaction (p-nitroaniline) is detected by a change in absorbance, typically in the visible light spectrum novusbio.comekb.egaacrjournals.orgspandidos-publications.com. This method is generally robust and does not require specialized fluorescence detection equipment, making it accessible for many laboratories. In contrast, fluorogenic substrates, such as Boc-Lys(Ac)-AMC, release a fluorescent molecule upon deacetylation and subsequent enzymatic cleavage. These fluorometric assays generally offer higher sensitivity and a broader dynamic range, which can be advantageous for detecting low levels of enzyme activity or for detailed kinetic analyses nih.govnih.govarvojournals.orgbmglabtech.comresearchgate.netbiorxiv.orgucl.ac.ukuni-greifswald.de.

Studies comparing these substrates often focus on sensitivity, ease of use, and suitability for specific research questions. While this compound is effective for general screening and quantifying total HDAC activity, fluorogenic substrates are often preferred for more nuanced investigations, including the characterization of isoform-specific inhibition or the study of enzyme kinetics nih.govresearchgate.netnih.govarvojournals.orgnih.gov. The choice of substrate depends on the experimental goals, available equipment, and the desired level of detail in the analysis of HDAC activity.

Table 2: Biochemical Characteristics of this compound vs. Fluorogenic Substrates

| Feature | This compound | Fluorogenic Substrates (e.g., Boc-Lys(Ac)-AMC) |

| Detection Method | Colorimetric (absorbance) | Fluorometric (fluorescence) |

| Signal Generation | Release of p-nitroaniline (pNA) | Release of fluorescent AMC |

| Sensitivity | Moderate | High |

| Equipment Required | Standard spectrophotometer/plate reader | Fluorescence spectrophotometer/plate reader |

| Typical Use | General HDAC activity, HTS, initial screening | Sensitive assays, kinetic studies, isoform profiling |

| Cost | Generally lower | Can be higher |

Compound List

This compound: tert-butyl N-[(2S)-6-acetamido-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate

This article provides an overview of the research applications of this compound, emphasizing its role as a foundational tool in the study of histone deacetylases and epigenetic regulation.

Benchmarking this compound Against Alternative Colorimetric or Fluorogenic Enzyme Substrates

This compound is a well-established chromogenic substrate for quantifying HDAC activity vulcanchem.comabcam.com. Its primary advantage lies in the straightforward spectrophotometric detection of the released p-nitroaniline (pNA) at 405 nm, enabling real-time monitoring and high-throughput screening of HDAC inhibitors vulcanchem.com. The compound's synthesis via Solid-Phase Peptide Synthesis (SPPS) and its solubility characteristics contribute to its reliable performance in standard assay buffers vulcanchem.com.

However, the field of enzyme substrate development has advanced, offering alternatives that provide enhanced sensitivity and different detection modalities. Fluorogenic substrates, such as Boc-Lys(acetyl)-AMC (7-amino-4-methylcoumarin), represent a significant alternative for HDAC assays nih.gov. These substrates release a fluorescent moiety upon enzymatic cleavage, which can be detected at much lower concentrations than colorimetric products, offering higher sensitivity and potentially lower detection limits biosynth.com. For instance, while this compound relies on visible light absorption, Boc-Lys(acetyl)-AMC is typically detected using excitation at 360 nm and emission at 460 nm nih.gov.

When comparing this compound to other colorimetric substrates used for different enzyme classes, its specificity for HDACs becomes apparent. For example, L-Leucine-p-nitroanilide (Leu-pNA) is a common chromogenic substrate used for assaying various proteases, distinct from the deacetylase activity measured by this compound sigmaaldrich.com. While both release pNA and are detected colorimetrically at 405 nm, their target enzymes and the specific peptide bonds they cleave are different.

A key consideration in benchmarking is the potential for interference. This compound assays can be affected by serum proteins or thiol-containing compounds that may quench the pNA signal, necessitating careful optimization of assay conditions vulcanchem.com. Fluorogenic substrates, while offering higher sensitivity, may also have their own specific buffer requirements and potential interferences. Furthermore, research into substrate preferences of lysine deacetylases has indicated that in vitro substrate profiling, such as that using microarrays, can sometimes mismatch known cellular substrates, underscoring the importance of validated substrates like this compound for reliable HDAC activity assessment nih.gov.

| Feature | This compound | Boc-Lys(acetyl)-AMC | L-Leucine-p-nitroanilide (Leu-pNA) [Example of non-lysine pNA] |

| Signal Type | Colorimetric | Fluorogenic | Colorimetric |

| Detection Wavelength | 405 nm (for released pNA) | Excitation: 360 nm, Emission: 460 nm | 405 nm (for released pNA) |

| Primary Target Enzyme Class | Histone Deacetylases (HDACs) | Histone Deacetylases (HDACs) | Various proteases (e.g., trypsin-like, elastase) |

| Sensitivity | Moderate; relies on visible color development. | High; leverages fluorescence for detection. | Moderate; relies on visible color development. |

| Specificity Notes | Detects total HDAC activity; does not discriminate between isoforms. | Detects total HDAC activity; does not discriminate between isoforms. | Specificity is dictated by the target protease's active site and substrate recognition motifs. |

| Advantages | Widely used, established protocols, cost-effective for high-throughput screening. | Higher sensitivity, lower detection limits, potentially reduced background noise. | Common for broad protease activity screening and general enzymatic assays. |

| Disadvantages | Lower sensitivity compared to fluorogenic substrates; potential for signal quenching. | Requires a fluorometer; may be more expensive; specific buffer conditions needed. | Not suitable for HDAC assays; different target enzyme class. |

| Typical Application Context | HDAC inhibitor screening, general HDAC activity measurement. | Sensitive HDAC activity assays, low-input sample analysis. | General protease activity assays, identification of protease inhibitors. |

| Source(s) | vulcanchem.comsmolecule.comabcam.com | nih.gov | sigmaaldrich.com (example of a Leu-pNA substrate) |

Emerging Research Perspectives and Methodological Advancements for Boc Lys Ac Pna

Integration of Boc-Lys(Ac)-pNA with Advanced Analytical Techniques

While the colorimetric readout of this compound deacetylation is its most straightforward application, its integration with more advanced analytical methods is paving the way for more quantitative and high-throughput analyses.

Mass spectrometric analysis of this compound is primarily used for definitive molecular weight confirmation and structural characterization. The compound typically exhibits a molecular ion peak corresponding to its protonated form [M+H]+. smolecule.com High-resolution mass spectrometry allows for precise mass determination, distinguishing it from structural isomers. smolecule.com Under electron ionization, the fragmentation pattern of this compound reveals characteristic losses, such as the tert-butyloxycarbonyl protecting group and the acetyl group from the lysine (B10760008) side chain, which can be used for structural verification. smolecule.com While not yet a mainstream application, the principles of quantitative mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), could be applied to develop highly sensitive and specific assays. Such an assay would directly measure the formation of the deacetylated product, Boc-Lys-pNA, offering a label-free method for determining enzyme kinetics and inhibitor efficacy.

Fluorescence polarization (FP) is another advanced technique being adapted for high-throughput screening (HTS) of HDAC inhibitors. nih.gov While direct FP assays with this compound are not common due to the non-fluorescent nature of the p-nitroaniline (pNA) group, the underlying principle is highly relevant. In a typical competitive FP assay for HDACs, a fluorescently labeled inhibitor is used as a probe. nih.govnih.gov When bound to the larger HDAC enzyme, the probe's rotation is slowed, resulting in a high FP signal. Small molecule inhibitors can then be screened for their ability to displace this probe, leading to a decrease in the FP signal. nih.gov The Boc-Lys(Ac) scaffold is central to the development of such fluorescent probes, where the pNA group is replaced by a fluorophore.

A notable example of a closely related fluorescent substrate is Boc-Lys(Ac)-AMC, where the pNA is substituted with 7-amino-4-methylcoumarin (B1665955) (AMC). bmglabtech.combmglabtech.com Deacetylation by HDACs renders the substrate susceptible to cleavage by trypsin, which releases the highly fluorescent AMC molecule. bmglabtech.combmglabtech.com This two-step assay is well-suited for HTS. bmglabtech.com

| Technique | Principle | Scaffold Application | Advantages | Limitations |

|---|---|---|---|---|

| Colorimetric Assay | Measurement of absorbance change upon pNA release. | Standard this compound assay. | Simple, cost-effective. | Lower sensitivity, potential for interference from colored compounds. |

| Mass Spectrometry (LC-MS/MS) | Direct detection and quantification of substrate and product based on mass-to-charge ratio. | Quantitative analysis of this compound deacetylation. | High sensitivity and specificity, label-free. | Requires specialized equipment, lower throughput than plate-based assays. |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner. | Competitive binding assays using a fluorescent derivative of a Boc-Lys(Ac)-based inhibitor. | Homogeneous assay format, suitable for HTS. nih.gov | Requires a fluorescent probe, potential for light scattering interference. |

| Fluorogenic Assay | Enzymatic release of a fluorophore from a modified substrate. | Assays using Boc-Lys(Ac)-AMC. bmglabtech.combmglabtech.com | High sensitivity, suitable for HTS. bmglabtech.com | Two-step process (for AMC-based assays), potential for compound autofluorescence. |

Development of Modified this compound Probes for Specialized Biochemical Assays

The modular nature of the this compound structure, consisting of a protecting group, a modified amino acid, and a reporter group, makes it an excellent scaffold for the design of novel chemical probes. By altering these components, researchers can develop tools for more specialized biochemical assays.

One promising area is the development of Förster Resonance Energy Transfer (FRET) probes. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a typical FRET-based enzyme assay, a substrate is synthesized with a donor and an acceptor fluorophore. Enzymatic cleavage of the substrate separates the two fluorophores, leading to a change in the FRET signal. While the direct synthesis of a FRET probe from this compound has not been extensively documented, the principles of peptide nucleic acid (PNA) chemistry, to which this compound is related, demonstrate the feasibility of such modifications. For instance, PNA backbones can be functionalized with donor and acceptor fluorophores to act as FRET probes for nucleic acid hybridization. A similar approach could be employed to create a FRET substrate based on the Boc-Lys(Ac) scaffold, where the pNA is replaced by a quencher and a fluorophore is attached to the Boc-protected N-terminus.

Furthermore, modifications to the acetyl group on the lysine residue can create probes for studying the substrate specificity of different deacylases. An example of this is the synthesis of BOC-Lys(crotonyl)-AMC, a derivative of the fluorescent analog of this compound. researchgate.net This probe was used to investigate the decrotonylase activity of HDACs and was found to be an inhibitor of HDAC1's deacetylase activity, suggesting that it binds to the active site. researchgate.net This highlights how modifying the acyl group can be a powerful strategy for developing specific probes and inhibitors for different classes of lysine-modifying enzymes.

| Probe Type | Modification Principle | Potential Application | Key Research Finding |

|---|---|---|---|

| Fluorogenic Probes (e.g., Boc-Lys(Ac)-AMC) | Replacement of p-nitroaniline (pNA) with a fluorophore (AMC). | High-throughput screening for HDAC inhibitors. bmglabtech.com | Enables a highly sensitive, two-step enzymatic assay. bmglabtech.combmglabtech.com |

| FRET Probes (Hypothetical) | Incorporation of a FRET donor and acceptor pair onto the Boc-Lys(Ac) scaffold. | Real-time monitoring of enzyme kinetics with high sensitivity. | PNA chemistry demonstrates the feasibility of attaching fluorophores to similar backbones. |

| Alternative Acyl Group Probes (e.g., BOC-Lys(crotonyl)-AMC) | Replacement of the acetyl group with other acyl moieties (e.g., crotonyl). | Studying the activity and specificity of different lysine deacylases. | BOC-Lys(crotonyl)-AMC was shown to inhibit HDAC1 deacetylation activity. researchgate.net |

Expanding the Scope of Enzyme Target Profiling Beyond Canonical HDACs Using this compound Scaffolds

The vast majority of research involving this compound has focused on its use as a substrate for class I and II HDACs. However, the field of epigenetics has expanded to include a broader range of lysine-modifying enzymes, and there is a growing interest in developing tools to study these other enzyme classes. The this compound scaffold represents a potential starting point for the design of substrates for these non-canonical targets.

The sirtuins (Class III HDACs) are a family of NAD+-dependent lysine deacylases. While they do remove acetyl groups, some sirtuin isoforms show a preference for other acyl modifications. For example, SIRT5 is known to be an efficient desuccinylase. This has led to the development of novel fluorogenic substrates, such as those containing ε-N-succinyllysine, for the specific profiling of SIRT5 activity. nih.gov While this compound itself is not an optimal substrate for sirtuins, these findings suggest that modifying the acyl group on the lysine of the Boc-Lys-pNA backbone could yield specific substrates for different sirtuin isoforms.

Beyond deacylases, the this compound scaffold could potentially be adapted to study other enzyme classes that interact with modified lysine residues. For example, proteases are a major class of enzymes involved in cellular signaling. By designing peptide sequences that incorporate N-acetyllysine and a reporter group like pNA, it may be possible to create novel protease substrates. The specificity of a protease for a particular peptide sequence could be modulated by the presence of the acetyllysine, allowing for the study of how post-translational modifications affect proteolysis. The use of PNA-encoded fluorogenic substrates in microarray formats for profiling protease activity demonstrates the potential for creating diverse substrate libraries based on modified peptide-like structures.

The broader landscape of lysine post-translational modifications includes methylation, ubiquitylation, and sumoylation, each carried out by a specific set of enzymes. nih.gov While the chemistry of these modifications is distinct from acetylation, the principle of designing a minimal substrate containing a modified lysine and a reporter group holds promise. The Boc-Lys-pNA scaffold could serve as a template for the rational design of chromogenic or fluorogenic substrates for lysine methyltransferases, demethylases, or even components of the ubiquitin-proteasome system. Such developments would significantly expand the toolkit available to researchers studying the complex interplay of lysine modifications in health and disease. nih.govumn.edu

Q & A

Q. What is the structural and functional role of Boc-Lys(Ac)-pNA in HDAC activity assays?

this compound is a colorimetric substrate designed to measure histone deacetylase (HDAC) activity. The acetylated lysine residue (Ac) serves as the enzymatic target for HDACs, which remove the acetyl group. Post-deacetylation, trypsin cleaves the substrate at the exposed lysine residue, releasing p-nitroaniline (pNA), a chromophore detectable at 405 nm. This mechanism enables quantification of HDAC activity via absorbance changes .

Key Methodological Steps :

- Prepare reaction buffer (e.g., 25 mM Tris/Cl, pH 7.5, 50 mM NaCl).

- Incubate HDAC enzyme with this compound at 37°C for 30–60 minutes.

- Add trypsin-containing developer solution to cleave the deacetylated product.

- Measure absorbance at 405 nm using a microplate reader.

Q. How to optimize reaction conditions for this compound-based HDAC assays?

Optimization involves testing variables such as substrate concentration, pH, and incubation time. For example:

- Substrate Concentration : Titrate this compound (e.g., 50–200 µM) to avoid substrate inhibition while maintaining signal linearity.

- pH Dependence : HDAC activity is pH-sensitive; test buffers ranging from pH 7.0 to 8.5.

- Enzyme Kinetics : Perform time-course experiments (e.g., 15–90 minutes) to determine linear reaction phases.

Validation : Use positive controls (e.g., trichostatin A, a known HDAC inhibitor) to confirm assay specificity .

Q. What are the key steps in validating this compound as a substrate in enzymatic studies?

- Purity Verification : Ensure ≥98% purity via HPLC or mass spectrometry (refer to CAS 6404-26-8 for structural analogs) .

- Enzyme Specificity : Test against multiple HDAC isoforms (e.g., Class I vs. Class II HDACs) to confirm substrate compatibility.

- Signal Linearity : Confirm absorbance changes correlate linearly with enzyme concentration and time .

Advanced Research Questions

Q. How to resolve discrepancies in kinetic data obtained using this compound across different HDAC isoforms?

Q. What strategies can mitigate substrate inhibition when using this compound at high concentrations?

Substrate inhibition occurs when excess substrate reduces enzymatic turnover.

- Dilution Assays : Reduce substrate concentration incrementally while monitoring signal-to-noise ratios.

- Alternative Detection Methods : Switch to fluorometric substrates (e.g., Boc-Lys(Ac)-AMC) for higher sensitivity at lower concentrations .

- Enzyme Pre-activation : Pre-incubate HDACs with cofactors (e.g., Zn²⁺ for Class I HDACs) to enhance catalytic efficiency .

Q. How does the choice of detection method (absorbance vs. fluorescence) impact HDAC assay sensitivity?

- Absorbance (pNA) :

-

Pros: Cost-effective, compatible with standard microplate readers.

-

Cons: Lower sensitivity (detection limit ~1 µM pNA).

- Fluorescence (AMC) :

-

Pros: Higher sensitivity (detection limit ~10 nM AMC), suitable for low-abundance enzymes.

-

Cons: Requires specialized equipment and quenching controls.

Methodological Cross-Validation :

- Parallel assays using both substrates can confirm HDAC activity trends across detection platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.